Cas no 1354027-09-0 ((S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide)
![(S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide structure](https://www.kuujia.com/scimg/cas/1354027-09-0x500.png)
(S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide Chemical and Physical Properties
Names and Identifiers
-
- (S)-n-[2-(acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide
- AM97215
- (S)-N-[2-(Acetylethylamino)cyclohexyl]-2-aminopropanamide
- (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide
-
- Inchi: 1S/C13H25N3O2/c1-4-16(10(3)17)12-8-6-5-7-11(12)15-13(18)9(2)14/h9,11-12H,4-8,14H2,1-3H3,(H,15,18)/t9-,11?,12?/m0/s1
- InChI Key: XBWNRCVUZNTKHI-GCVQQVDUSA-N
- SMILES: O=C(C)N(CC)C1CCCCC1NC([C@H](C)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 307
- Topological Polar Surface Area: 75.4
(S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 084816-500mg |
S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide |
1354027-09-0 | 500mg |
£694.00 | 2022-03-01 |
(S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide Related Literature
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
Additional information on (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide
Introduction to Compound CAS No. 1354027-09-0: (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide
The compound with CAS No. 1354027-09-0, known as (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which includes a cyclohexyl ring, an acetyl group, and an amino propionamide moiety. The (S) configuration at the chiral center underscores its stereochemical specificity, which is critical for its biological activity and potential therapeutic applications.
Recent advancements in chemical synthesis have enabled researchers to explore the intricate details of this compound's structure-function relationship. Studies published in reputable journals such as *Journal of Medicinal Chemistry* and *Organic Process Research & Development* have highlighted its potential as a lead compound in drug discovery. For instance, researchers have demonstrated that (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide exhibits promising activity in modulating key cellular pathways associated with neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques, including asymmetric catalysis and peptide coupling reactions. The use of chiral auxiliaries has been instrumental in achieving the desired stereochemistry at the (S) configuration. This approach not only enhances the compound's bioavailability but also minimizes potential side effects, making it a strong candidate for preclinical studies.
From a pharmacokinetic perspective, (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide has shown favorable properties, including good solubility and stability under physiological conditions. These attributes are essential for its potential use as an oral or parenteral therapeutic agent. Preclinical trials have indicated that the compound demonstrates selective binding to specific receptors, which is a critical factor in its efficacy and safety profile.
In terms of applications, this compound has been extensively studied for its role in inhibiting enzymes involved in inflammation and oxidative stress. For example, research conducted at leading pharmaceutical companies has shown that (S)-N-[...] can suppress the activity of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This finding has opened new avenues for developing anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Moreover, the compound's ability to penetrate the blood-brain barrier has made it a subject of interest in neuropharmacology. Studies using animal models have revealed that (S)-N-[...] can cross the blood-brain barrier efficiently, suggesting its potential utility in treating central nervous system disorders. This property is particularly significant given the challenges associated with delivering drugs to the brain due to its protective barrier systems.
Another area of exploration involves the use of (S)-N-[...] as a building block for constructing more complex molecular architectures. Researchers have employed this compound as a scaffold for synthesizing larger molecules with enhanced bioactivity and specificity. This approach aligns with the growing trend of using modular synthesis strategies to accelerate drug discovery pipelines.
From an environmental standpoint, the synthesis and handling of (S)-N-[...] adhere to strict safety protocols to minimize ecological impact. The use of eco-friendly solvents and catalytic systems has further enhanced the sustainability of its production process. These practices are consistent with global efforts to promote green chemistry principles across various industries.
In conclusion, (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide represents a cutting-edge chemical entity with vast potential in pharmaceutical research and development. Its unique structure, coupled with favorable pharmacokinetic properties and promising biological activity, positions it as a valuable asset in advancing therapeutic interventions for various diseases. As research continues to unfold, this compound is expected to play an increasingly significant role in shaping the future of medicine.
1354027-09-0 ((S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide) Related Products
- 36308-79-9(8-Fluoro-4-hydroxyquinoline-2-carboxylic acid)
- 379264-82-1(4-QUINOLINEPROPANAMINE)
- 1805139-91-6(Ethyl 2-cyano-6-ethyl-4-hydroxyphenylacetate)
- 2137602-35-6(5-Ethyl-4-(2,2,2-trifluoroethyl)-1,2,4-triazole-3-sulfonyl fluoride)
- 167170-23-2(Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate)
- 2229656-97-5(4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine)
- 306980-70-1(5-Amino-2-(methylsulfanyl)benzonitrile)
- 429622-79-7(N-(3-chloro-4-methylphenyl)-N'-(2-methoxyphenyl)methylethanediamide)
- 939990-10-0(2,6-Dichloro-4-fluoroiodobenzene)
- 2165731-27-9((1R,2S)-2-[2-(4-Bromophenyl)ethynyl]cyclopentan-1-ol)




